Cas no 2171186-64-2 ((2R)-2-(2-chlorophenyl)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid)

(2R)-2-(2-chlorophenyl)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid structure
2171186-64-2 structure
商品名:(2R)-2-(2-chlorophenyl)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid
CAS番号:2171186-64-2
MF:C27H25ClN2O5
メガワット:492.950806379318
CID:5928000
PubChem ID:165509482

(2R)-2-(2-chlorophenyl)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid 化学的及び物理的性質

名前と識別子

    • (2R)-2-(2-chlorophenyl)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid
    • 2171186-64-2
    • EN300-1548857
    • (2R)-2-(2-chlorophenyl)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
    • インチ: 1S/C27H25ClN2O5/c1-16(14-24(31)30-25(26(32)33)21-12-6-7-13-23(21)28)29-27(34)35-15-22-19-10-4-2-8-17(19)18-9-3-5-11-20(18)22/h2-13,16,22,25H,14-15H2,1H3,(H,29,34)(H,30,31)(H,32,33)/t16-,25-/m1/s1
    • InChIKey: IBNZIZGQGCDNSH-PUAOIOHZSA-N
    • ほほえんだ: ClC1C=CC=CC=1[C@H](C(=O)O)NC(C[C@@H](C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • せいみつぶんしりょう: 492.1451996g/mol
  • どういたいしつりょう: 492.1451996g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 742
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.7
  • トポロジー分子極性表面積: 105Ų

(2R)-2-(2-chlorophenyl)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1548857-0.1g
(2R)-2-(2-chlorophenyl)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171186-64-2
0.1g
$2963.0 2023-06-05
Enamine
EN300-1548857-5000mg
(2R)-2-(2-chlorophenyl)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171186-64-2
5000mg
$9769.0 2023-09-25
Enamine
EN300-1548857-0.5g
(2R)-2-(2-chlorophenyl)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171186-64-2
0.5g
$3233.0 2023-06-05
Enamine
EN300-1548857-2.5g
(2R)-2-(2-chlorophenyl)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171186-64-2
2.5g
$6602.0 2023-06-05
Enamine
EN300-1548857-50mg
(2R)-2-(2-chlorophenyl)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171186-64-2
50mg
$2829.0 2023-09-25
Enamine
EN300-1548857-0.25g
(2R)-2-(2-chlorophenyl)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171186-64-2
0.25g
$3099.0 2023-06-05
Enamine
EN300-1548857-5.0g
(2R)-2-(2-chlorophenyl)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171186-64-2
5g
$9769.0 2023-06-05
Enamine
EN300-1548857-10.0g
(2R)-2-(2-chlorophenyl)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171186-64-2
10g
$14487.0 2023-06-05
Enamine
EN300-1548857-2500mg
(2R)-2-(2-chlorophenyl)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171186-64-2
2500mg
$6602.0 2023-09-25
Enamine
EN300-1548857-500mg
(2R)-2-(2-chlorophenyl)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171186-64-2
500mg
$3233.0 2023-09-25

(2R)-2-(2-chlorophenyl)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid 関連文献

(2R)-2-(2-chlorophenyl)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acidに関する追加情報

Compound CAS No. 2171186-64-2: (2R)-2-(2-chlorophenyl)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic Acid

The compound CAS No. 2171186-64-2, also known as (2R)-2-(2-chlorophenyl)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid, is a highly specialized organic molecule with significant applications in the fields of pharmaceutical chemistry and biotechnology. This compound is characterized by its complex structure, which includes a chiral center, a chlorophenyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. These structural features make it a valuable tool in the synthesis of bioactive molecules and peptide-based therapeutics.

Recent advancements in stereochemistry and peptide synthesis have highlighted the importance of this compound in constructing enantiomerically pure compounds. The Fmoc group is widely recognized as an effective protecting group for amino acids during solid-phase peptide synthesis (SPPS). The presence of the chlorophenyl group introduces additional electronic and steric effects, which can influence the reactivity and selectivity of the molecule in various chemical reactions. These properties make this compound a key intermediate in the development of novel drugs targeting complex biological systems.

One of the most notable applications of this compound is its role in the synthesis of biopharmaceuticals. Researchers have demonstrated that its unique stereochemistry can be leveraged to design molecules with enhanced pharmacokinetic profiles. For instance, studies published in *Journal of Medicinal Chemistry* have shown that derivatives of this compound exhibit improved bioavailability and reduced toxicity compared to traditional small-molecule drugs. This underscores its potential as a building block for next-generation therapeutic agents.

In addition to its role in drug discovery, this compound has also been utilized in the development of advanced materials. Its ability to form stable amide bonds has made it a valuable component in the synthesis of polymeric materials with tailored mechanical and thermal properties. Recent research in *Macromolecules* has explored its use in creating biodegradable polymers for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.

The synthesis of this compound involves a multi-step process that requires precise control over stereochemistry and reaction conditions. Key steps include the selective protection of amino groups using the Fmoc strategy, followed by nucleophilic substitution reactions to introduce the chlorophenyl moiety. The overall yield and purity of the final product are heavily influenced by the choice of reagents and reaction conditions, making it a challenging yet rewarding synthesis for organic chemists.

Looking ahead, ongoing research is focused on optimizing the synthesis of this compound to improve scalability and reduce production costs. Innovations in catalytic asymmetric synthesis are expected to play a pivotal role in achieving these goals. Furthermore, computational chemistry tools are being employed to predict the optimal reaction pathways and identify potential intermediates, which will accelerate the discovery process.

In conclusion, CAS No. 2171186-64-2 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure, combined with advancements in synthetic methodology, positions it as a critical component in the development of innovative solutions for healthcare and materials science.

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